2-Biphenylol, 6-chloro-, sodium salt
CAS No.: 63992-41-6
Cat. No.: VC18467698
Molecular Formula: C12H8ClNaO
Molecular Weight: 226.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63992-41-6 |
|---|---|
| Molecular Formula | C12H8ClNaO |
| Molecular Weight | 226.63 g/mol |
| IUPAC Name | sodium;3-chloro-2-phenylphenolate |
| Standard InChI | InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
| Standard InChI Key | SPJMAPNWDLIVRR-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+] |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s systematic IUPAC name is sodium;3-chloro-2-phenylphenolate, with a molecular weight of 226.63 g/mol. Its structure comprises a phenolate core substituted with a chlorine atom at the 3-position and a phenyl group at the 2-position, stabilized by a sodium ion . The canonical SMILES representation is , reflecting its biphenyl ether framework.
Synonyms and Trade Names
Common synonyms include:
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6-Chloro-2-phenylphenol, sodium salt
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Sodium-2-chloro-6-phenyl phenate
Toxicological Profile
Acute Toxicity Data
Studies on acute oral toxicity reveal species-specific responses:
| Species | Route | Dose (mg/kg) | Effect | Source |
|---|---|---|---|---|
| Rat (F344) | Oral | 3500 | LD | Frear, 1969 |
| Guinea Pig | Oral | 1800 | LDLo | PCOC, 1966 |
The LD (lethal dose for 50% of subjects) in rats is 3500 mg/kg, indicating moderate toxicity. In guinea pigs, the LDLo (lowest published lethal dose) is 1800 mg/kg, suggesting heightened sensitivity in this species .
Mechanistic Insights
While detailed mechanistic studies are sparse, the compound’s toxicity likely stems from its phenolic structure, which can disrupt cellular membranes and enzyme functions. The chlorine substituent may enhance electrophilic reactivity, facilitating interactions with biological nucleophiles such as proteins and DNA .
Applications and Industrial Relevance
Agricultural Use
2-Biphenylol, 6-chloro-, sodium salt is classified as an agricultural chemical, primarily employed as a fungicide and mold inhibitor. Its efficacy in controlling microbial growth has led to its use in crop protection and post-harvest treatment .
Comparative Analysis with Analogous Compounds
Sodium-2-Chlorophenate
Unlike 2-biphenylol, 6-chloro-, sodium salt, this analog lacks the phenyl group, reducing its lipophilicity and antimicrobial efficacy. The absence of the biphenyl moiety also diminishes its suitability for polymer applications .
Sodium-4-Chloro-2-Phenylphenate
Positional isomerism of the chlorine atom alters electronic distribution, potentially affecting reactivity and biological activity. Comparative toxicity data for such isomers are unavailable, highlighting a gap in current research.
Future Research Directions
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Mechanistic Toxicology: Elucidating the compound’s interactions with cellular targets, particularly DNA and enzymes.
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Environmental Fate Studies: Investigating degradation kinetics and ecotoxicological impacts.
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Synthetic Optimization: Developing greener synthesis routes to minimize hazardous byproducts.
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